2-[(4-{[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]methyl}-2,3,5,6-tetramethylbenzyl)sulfanyl]-4,6-dimethylpyrimidine
Overview
Description
2-[(4-{[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]methyl}-2,3,5,6-tetramethylbenzyl)sulfanyl]-4,6-dimethylpyrimidine is a complex organic compound featuring a pyrimidine ring structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure, characterized by multiple methyl groups and sulfanyl linkages, makes it an interesting subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-{[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]methyl}-2,3,5,6-tetramethylbenzyl)sulfanyl]-4,6-dimethylpyrimidine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or nickel complexes, to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification steps, such as recrystallization and chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-{[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]methyl}-2,3,5,6-tetramethylbenzyl)sulfanyl]-4,6-dimethylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl groups to thiols.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
2-[(4-{[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]methyl}-2,3,5,6-tetramethylbenzyl)sulfanyl]-4,6-dimethylpyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-{[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]methyl}-2,3,5,6-tetramethylbenzyl)sulfanyl]-4,6-dimethylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethyl-2-pyrimidinamine: A simpler pyrimidine derivative with similar structural features.
4,6-Dimethyl-2-mercaptopyrimidine: Contains a mercapto group instead of the sulfanyl linkage
Uniqueness
2-[(4-{[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]methyl}-2,3,5,6-tetramethylbenzyl)sulfanyl]-4,6-dimethylpyrimidine is unique due to its complex structure, which includes multiple sulfanyl linkages and methyl groups
Properties
IUPAC Name |
2-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-2,3,5,6-tetramethylphenyl]methylsulfanyl]-4,6-dimethylpyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4S2/c1-13-9-14(2)26-23(25-13)29-11-21-17(5)19(7)22(20(8)18(21)6)12-30-24-27-15(3)10-16(4)28-24/h9-10H,11-12H2,1-8H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBFRAUUBQQQISF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=C(C(=C(C(=C2C)C)CSC3=NC(=CC(=N3)C)C)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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